N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine
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Overview
Description
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is an organic compound with the molecular formula C21H33NO. It is a complex amine that features both cyclohexyl and cycloheptyl groups, making it a unique structure in organic chemistry. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine typically involves multiple steps, starting with the preparation of the benzyloxy methyl group and its subsequent attachment to a cyclohexyl ring. The cyclohexyl group is then combined with a cycloheptanamine through a series of reactions that may include hydrogenation, alkylation, and amination. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Cycloheptanamine: An amine with a cycloheptyl group.
Benzyloxycyclohexane: A compound with a benzyloxy group attached to a cyclohexane ring.
Uniqueness
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is unique due to its combination of cyclohexyl and cycloheptyl groups, along with the benzyloxy methyl group. This unique structure imparts distinctive chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
920280-81-5 |
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Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[4-(phenylmethoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C21H33NO/c1-2-7-11-20(10-6-1)22-21-14-12-19(13-15-21)17-23-16-18-8-4-3-5-9-18/h3-5,8-9,19-22H,1-2,6-7,10-17H2 |
InChI Key |
MHEQYQKEMNHXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2CCC(CC2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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